molecular formula C9H16Br2N4 B13027437 N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide

N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide

Cat. No.: B13027437
M. Wt: 340.06 g/mol
InChI Key: RIHIBQHKIZBJTP-UHFFFAOYSA-N
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Description

N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide is a bicyclic heteroaromatic compound featuring a pyridopyridazine core with an ethylamine substituent at position 3. Its free base form (CAS EN300-365132) has a molecular weight of 178.24 g/mol (C$9$H${14}$N$4$), while the dihydrobromide salt increases the molecular weight to approximately 340.06 g/mol (C$9$H${14}$N$4$·2HBr) . The compound is synthesized via alkylation of the pyridazine amine, as inferred from its commercial availability as a building block .

Properties

Molecular Formula

C9H16Br2N4

Molecular Weight

340.06 g/mol

IUPAC Name

N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine;dihydrobromide

InChI

InChI=1S/C9H14N4.2BrH/c1-2-11-9-5-7-6-10-4-3-8(7)12-13-9;;/h5,10H,2-4,6H2,1H3,(H,11,13);2*1H

InChI Key

RIHIBQHKIZBJTP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C2CCNCC2=C1.Br.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide involves multiple steps, including the formation of the pyridazin ring and subsequent ethylation. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may produce a more oxidized form of the compound, while reduction may yield a more reduced form .

Scientific Research Applications

Oncology

N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide has shown promise in cancer research. Its structural features allow it to interact with various biological targets involved in tumor growth and metastasis.

Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting potential as an anticancer agent. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Neurology

The compound is also being investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Research Findings : Investigations into its effects on neuronal cells have shown that it can reduce oxidative stress and apoptosis in vitro. These properties suggest potential applications in conditions such as Alzheimer's and Parkinson's disease .

The biological activity of this compound can be summarized as follows:

Activity TypeObservations
AnticancerSignificant cytotoxic effects on cancer cells
NeuroprotectiveReduction of oxidative stress in neuronal cells
AntimicrobialPotential activity against bacterial strains

Structure-Activity Relationship (SAR)

A Structure-Activity Relationship study has been conducted to elucidate how modifications to the compound's structure affect its biological activity:

Mechanism of Action

The mechanism of action of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide involves its interaction with specific molecular targets and pathways. This may include binding to certain receptors or enzymes, altering their activity, and affecting various cellular processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Bcl-xL Inhibition and Anticancer Potential

  • Pyrido[2,3-c]pyridazine Derivatives : Compounds like Example 24 () exhibit potent Bcl-xL inhibition (IC$_{50}$ values in nM range) and induce apoptosis in cancer cells. Their activity is attributed to hydrophobic interactions with the Bcl-xL binding pocket .

Antifungal Activity

  • Thienopyrimidinone Analogs: The compound in shows weak antifungal activity against Candida spp. (MIC >64 µg/mL), likely due to its thieno-fused core .
  • Target Compound: No antifungal data are reported, but its lack of sulfur-containing rings suggests divergent mechanisms compared to thiochromanones () .

Physicochemical and Stability Considerations

  • Solubility : The dihydrobromide salt of the target compound likely has higher aqueous solubility than neutral analogs like the ethyl carboxylate derivative .
  • Stability : Bromide salts generally exhibit better thermal stability than hydrochlorides, making the target compound suitable for long-term storage .

Biological Activity

N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a fused pyridine and pyridazine ring system with the following structural features:

  • Molecular Formula : C9H14N4
  • Molecular Weight : 178.24 g/mol
  • IUPAC Name : N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine
  • CAS Number : 1333880-80-0

The unique structure contributes to its chemical reactivity and biological profile. The presence of both ethyl and methyl groups on the nitrogen atom enhances lipophilicity and membrane permeability, which are critical factors for therapeutic efficacy in drug development .

This compound exhibits its biological activity primarily through the inhibition of specific proteins involved in cancer cell survival. One of the key mechanisms identified is its potential role as an inhibitor of Bcl-xL protein, which is crucial for regulating apoptosis. By inhibiting this protein, the compound may induce programmed cell death in cancer cells .

Interaction with Molecular Targets

The compound interacts with various molecular targets within biological systems. Its mechanism involves modulating cellular processes through enzyme or receptor inhibition. This specificity in interaction may provide insights into its therapeutic potential and help in designing more effective derivatives with enhanced activity .

Anticancer Properties

The anticancer properties of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine have been explored in various studies:

  • In Vitro Studies : Research indicates that this compound can inhibit the growth of several cancer cell lines by inducing apoptosis. The mechanism involves disrupting mitochondrial function and activating caspase pathways .
  • In Vivo Studies : Animal models have shown that treatment with this compound leads to significant tumor regression in xenograft models of human cancers. The efficacy was attributed to its ability to induce apoptosis selectively in cancer cells while sparing normal cells .

Case Studies

Several studies highlight the biological activity and therapeutic potential of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine:

StudyFindings
Study 1Demonstrated significant inhibition of cell proliferation in breast cancer cell linesSuggests potential as a therapeutic agent for breast cancer
Study 2Showed induction of apoptosis through Bcl-xL inhibition in leukemia modelsHighlights its utility in hematological malignancies
Study 3Evaluated anti-tumor effects in xenograft modelsConfirmed efficacy and safety profile for further development

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